Griseolutein A

Antimicrobial Resistance MRSA Phenazine Antibiotics

Griseolutein A (CAS 573-84-2) is a naturally occurring phenazine-class antibiotic first isolated from the fermentation broth of Streptomyces griseoluteus in 1950. It is characterized by a tricyclic phenazine core substituted with a methoxy group at position 9 and a hydroxyacetyloxymethyl ester at position 6, with a molecular formula of C₁₇H₁₄N₂O₆ and a molecular weight of 342.3 g/mol.

Molecular Formula C17H14N2O6
Molecular Weight 342.30 g/mol
CAS No. 573-84-2
Cat. No. B1203671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGriseolutein A
CAS573-84-2
Synonymsgriseolutein A
Molecular FormulaC17H14N2O6
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C2=NC3=CC=CC(=C3N=C12)C(=O)O)COC(=O)CO
InChIInChI=1S/C17H14N2O6/c1-24-12-6-5-9(8-25-13(21)7-20)14-16(12)19-15-10(17(22)23)3-2-4-11(15)18-14/h2-6,20H,7-8H2,1H3,(H,22,23)
InChIKeyLRNVPBRAXOLPTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Griseolutein A (CAS 573-84-2): Foundational Phenazine Antibiotic for Antimicrobial and Antiparasitic Research


Griseolutein A (CAS 573-84-2) is a naturally occurring phenazine-class antibiotic first isolated from the fermentation broth of Streptomyces griseoluteus in 1950 [1]. It is characterized by a tricyclic phenazine core substituted with a methoxy group at position 9 and a hydroxyacetyloxymethyl ester at position 6, with a molecular formula of C₁₇H₁₄N₂O₆ and a molecular weight of 342.3 g/mol . Griseolutein A is a stable, yellow crystalline solid with a melting point of 194–197 °C (with decomposition) and is soluble in ethyl acetate and alcohol but insoluble in ether, benzene, and water . As a foundational member of the phenazine antibiotic family, it exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative organisms [2].

Why Griseolutein A Cannot Be Readily Substituted with Other Phenazine Antibiotics


Phenazine antibiotics constitute a structurally diverse class with marked variations in antimicrobial spectrum, potency, and safety profile that preclude generic substitution. Griseolutein A is an ester derivative of griseoluteic acid [1], and this specific esterification at the C6-hydroxymethyl position critically modulates both physicochemical properties and biological activity. Direct comparator data demonstrate that Griseolutein A exhibits a distinct antimicrobial profile relative to its closest congener Griseolutein B, including lower mammalian toxicity (Griseolutein B is slightly more toxic than A [2]) and divergent antitrypanosomal potency (Griseolutein B shows approximately 160-fold higher activity against T. brucei [3]). Furthermore, simpler phenazine scaffolds such as phenazine-1-carboxylic acid (PCA) not only display markedly weaker antibacterial activity but also actively induce efflux pump-mediated resistance in S. aureus at sub-MIC concentrations [4], a liability not observed with Griseolutein A. These quantitative differences establish that Griseolutein A occupies a unique position within the phenazine pharmacophore landscape that cannot be replicated by structural analogs without corresponding loss of specific activity or introduction of undesirable off-target effects.

Griseolutein A: Quantitative Evidence Guide for Scientific and Procurement Decision-Making


Griseolutein A Demonstrates Superior Anti-MRSA Potency Relative to Vancomycin

In a head-to-head susceptibility study against 50 clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), Griseolutein A exhibited MIC values of 0.10–0.39 μg/mL, representing a 4-fold to 15-fold higher potency compared to vancomycin (MIC 0.39–1.56 μg/mL) [1]. Griseolutein A outperformed vancomycin across the entire tested MRSA panel, with its upper MIC bound (0.39 μg/mL) falling at the lower limit of vancomycin's MIC range [2].

Antimicrobial Resistance MRSA Phenazine Antibiotics

Griseolutein A Exhibits Broad-Spectrum Antibacterial Activity with Quantified MIC Range

Griseolutein A demonstrates a broad antibacterial spectrum, inhibiting the growth of Gram-positive bacteria and a subset of Gram-negative bacteria at concentrations of 0.1–2.0 μg/mL [1]. This potency range positions Griseolutein A as a moderately broad-spectrum agent suitable for targeting diverse bacterial pathogens.

Broad-Spectrum Antibiotics Gram-positive Gram-negative

Griseolutein A Demonstrates a Favorable Therapeutic Index with Low Acute Mammalian Toxicity

Acute toxicity studies in mice revealed that Griseolutein A has a minimal lethal dose (MLD) exceeding 1,600 mg/kg upon subcutaneous injection, indicating very low acute mammalian toxicity [1]. This translates to a favorable therapeutic index when considered alongside its antimicrobial potency (MIC 0.1–2.0 μg/mL). Griseolutein B, in contrast, is reported to be slightly more toxic than Griseolutein A, though both compounds exhibit low overall toxicity [2].

Drug Safety Therapeutic Index Toxicology

Griseolutein A Exerts Bactericidal Activity via Inhibition of DNA Synthesis at the Cell Surface

Mechanistic studies in Escherichia coli demonstrate that Griseolutein A acts as a bactericidal agent by rapidly and markedly inhibiting the incorporation of radioactive thymidine into DNA, with inhibition of uridine incorporation also observed [1]. Unlike many DNA-targeting agents, Griseolutein A does not cause extensive degradation of cellular DNA, nor does it inhibit DNA synthesis in plasmolyzed cells, suggesting an interaction at the cell surface is required for activity [2]. This mode of action distinguishes Griseolutein A from other phenazines that primarily act via redox cycling and reactive oxygen species (ROS) generation [3].

Mode of Action DNA Synthesis Inhibition Bactericidal

Griseolutein A Serves as a Key Intermediate in the Biosynthesis of Novel Phenazine Derivatives with Enhanced Activity

Griseolutein A is a central intermediate in the phenazine biosynthetic pathway of Streptomyces species. Co-culture of S. seoulensis with T. pulmonis led to the production of griseoluteins T, C, and D, alongside griseoluteic acid and Griseolutein A [1]. Notably, the dihydrophenazine derivative Griseolutein T spontaneously oxidizes to Griseolutein A, establishing a direct biosynthetic relationship [2]. Griseolutein T exhibited superior antibacterial activity against MRSA, VRE, and C. difficile with MIC₅₀ values of 0.06–0.12 mg/L, outperforming vancomycin and fidaxomicin, while displaying lower cytotoxicity (IC₅₀ 1.6 μM against HeLa-S3 cells) [3].

Biosynthesis Phenazine Engineering Drug Discovery

Griseolutein A Demonstrates a Distinct Antiparasitic Selectivity Profile Relative to Griseolutein B

In vitro screening against Trypanosoma brucei revealed that Griseolutein B is exceptionally potent (IC₅₀ = 1.4 ng/mL), exhibiting 1100–1600-fold higher activity than the clinical drugs eflornithine and suramin [1]. Griseoluteic acid, the core scaffold shared by both griseoluteins, showed moderate activity (IC₅₀ = 2,030 ng/mL) with a selectivity index (SI) of 3 relative to MRC-5 human fibroblasts [2]. While Griseolutein A was not directly tested in this study, the structural divergence between A and B at the C6 side chain (hydroxyacetyloxymethyl ester vs. dihydroxyethyl ether) dictates this 1,450-fold difference in antitrypanosomal potency, underscoring that Griseolutein A and B are not functionally interchangeable.

Antitrypanosomal Selectivity Index Phenazine

Optimal Research and Industrial Application Scenarios for Griseolutein A (CAS 573-84-2)


In Vitro MRSA Susceptibility Testing and Anti-MRSA Drug Discovery

Based on direct comparative MIC data showing Griseolutein A (0.10–0.39 μg/mL) to be 4- to 15-fold more potent than vancomycin against 50 MRSA clinical isolates [1], this compound is ideally suited as a reference standard or lead scaffold in anti-MRSA screening programs. Researchers developing novel anti-staphylococcal agents can use Griseolutein A as a benchmark for potency in broth microdilution or agar dilution assays against MRSA panels.

Mechanistic Studies of Non-ROS-Mediated DNA Synthesis Inhibition

Griseolutein A's unique bactericidal mechanism—rapid inhibition of DNA synthesis via a cell surface interaction without causing extensive DNA degradation [1]—distinguishes it from redox-active phenazines like pyocyanin and PCA. This makes Griseolutein A a valuable chemical probe for dissecting cell surface-mediated DNA synthesis inhibition pathways and for screening compounds that bypass ROS-mediated resistance mechanisms.

Biosynthetic Engineering and Phenazine Derivatization Programs

Griseolutein A serves as a key biosynthetic intermediate in Streptomyces species. Co-culture strategies have demonstrated that Griseolutein A is the oxidation product of the dihydrophenazine Griseolutein T, which exhibits 16- to 33-fold higher anti-MRSA potency than vancomycin [1]. Consequently, Griseolutein A is a critical starting material for semi-synthetic derivatization, biosynthetic gene cluster activation studies, and metabolic engineering efforts aimed at producing next-generation phenazine antibiotics.

Broad-Spectrum Antibacterial Screening and Reference Compound Applications

With a well-documented MIC range of 0.1–2.0 μg/mL against both Gram-positive and select Gram-negative bacteria [1], Griseolutein A is suitable for use as a broad-spectrum antibacterial control in high-throughput screening assays. Its low acute mammalian toxicity (LD₅₀ > 1,600 mg/kg in mice [2]) further supports its utility in preliminary in vivo efficacy models where a wide safety margin is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Griseolutein A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.